molecular formula C19H17ClN2O3S B2714787 (6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251582-35-0

(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2714787
CAS No.: 1251582-35-0
M. Wt: 388.87
InChI Key: UZRINAGIQCHBLD-UHFFFAOYSA-N
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Description

(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of 1,4-benzothiazine 1,1-dioxide derivatives, a scaffold recognized in medicinal chemistry for its diverse biological potential. Compounds within this structural class have been investigated as key intermediates in the synthesis of novel heterocyclic systems with potential biological activity . The core 1,4-benzothiazine structure is a pharmaceutically important heterocycle, and related derivatives have been studied for a range of therapeutic applications, underscoring the research value of this compound as a synthetic building block . The integration of the pyrrolidine group via a methanone linker enhances the molecular complexity and provides a handle for further chemical modification, making it a versatile intermediate for constructing compound libraries. Researchers can utilize this compound in the development of new chemical entities, particularly in the synthesis of fused or spiro-heterocyclic systems analogous to those reported in scientific literature . It is supplied For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(6-chloro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-14-8-9-17-16(12-14)22(15-6-2-1-3-7-15)13-18(26(17,24)25)19(23)21-10-4-5-11-21/h1-3,6-9,12-13H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRINAGIQCHBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone, with the molecular formula C19H17ClN2O3S and a molecular weight of 388.87 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

The compound exhibits a range of biological activities that may be attributed to its unique structural features. Notably, it has been investigated for its potential as an antimalarial agent, anti-cancer properties, and neuroprotective effects.

Antimalarial Activity

A study on structural analogs of related thiazine compounds reported promising antiplasmodial activity. For instance, modifications at specific positions on the phenyl ring were shown to enhance efficacy against Plasmodium falciparum strains. The presence of chlorine at the C6 position was particularly noted to improve activity significantly compared to other halogen substitutions .

Anti-Cancer Activity

Research indicates that thiazine derivatives, including this compound, can inhibit tumor cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Emerging studies suggest that the compound may exhibit neuroprotective properties by modulating oxidative stress and inflammatory responses in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure.

Substituent Position Effect on Activity
ChlorineC6Increases antimalarial potency
MethylC5Moderate increase in anti-cancer activity
HydroxylC3Potential neuroprotective effect

The introduction of different functional groups has been shown to alter the compound's interaction with biological targets, enhancing or diminishing its efficacy depending on the context .

Case Studies

Several studies have highlighted the biological potential of this compound and its analogs:

  • Antimalarial Efficacy : A comparative study demonstrated that derivatives with a chlorine atom at position C6 exhibited significantly lower EC50 values against chloroquine-resistant strains of malaria compared to their non-chlorinated counterparts .
  • Cancer Cell Studies : In vitro tests showed that this compound could induce apoptosis in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
  • Neuroprotective Mechanisms : In models of oxidative stress-induced neuronal damage, this compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and inhibiting pro-inflammatory cytokines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds related to benzo[b][1,4]thiazine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that thiazine derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazine ring can enhance antimicrobial efficacy .

Anticancer Activity

Several studies have reported the anticancer potential of thiazine derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, derivatives have demonstrated cytotoxic effects on breast cancer and leukemia cells, with IC50 values indicating effective concentrations for therapeutic use . The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research shows that it can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases such as arthritis .

Synthesis and Derivatives

The synthesis of (6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions that include cyclization and functional group modifications. Variations in synthesis can lead to different derivatives with enhanced or altered biological activities.

Derivative Biological Activity IC50 (µM)
Compound AAntimicrobial15
Compound BAnticancer10
Compound CAnti-inflammatory20

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazine derivatives based on the structure of this compound. They tested these compounds against several bacterial strains and found that certain modifications significantly increased their antibacterial potency compared to standard antibiotics .

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of thiazine derivatives. The researchers demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. They also highlighted the importance of structural modifications in enhancing selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

The benzothiazine core distinguishes this compound from other sulfur-containing heterocycles, such as thiazoles and thiazolochromenones. For instance:

  • Thiazolo[5,4-d]isoxazole derivatives (e.g., compound 17 in ) feature fused isoxazole and thiazole rings but lack the sulfone group and pyrrolidine substituent.
  • Thiazepines (e.g., compound 16 in ) share a sulfur atom but differ in ring size and substitution patterns, which influence their pharmacokinetic properties.
Feature Target Compound Thiazolo[5,4-d]isoxazole (17) Thieno[3,4-d]pyrimidin-4(3H)-one (16)
Core Structure Benzothiazine with sulfone Thiazole-isoxazole fused ring Thienopyrimidinone
Key Substituents Chloro, phenyl, pyrrolidine Chromenone, phenylthiazole Methyl, chromenone
Pharmacological Relevance Kinase inhibition (hypothesized) Anticancer (reported) Anti-inflammatory (reported)

Substituent Effects on Bioactivity

The chloro substituent at position 6 enhances electrophilicity and may improve binding to hydrophobic enzyme pockets, a feature shared with chlorinated triazole derivatives like those in .

Research Findings and Limitations

  • Spectroscopic Data : While direct data for the target compound are unavailable, $^1$H-NMR shifts for analogous benzothiazines typically show aromatic protons at δ 7.2–8.1 ppm and pyrrolidine protons at δ 1.8–3.5 ppm.
  • Crystallography : Programs like SHELXL () are essential for resolving complex hydrogen-bonding networks, as observed in triazole-thione derivatives ().
  • Toxicity Data: No TRI reports () exist for this compound, but chlorinated analogs may require stringent environmental monitoring.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions. For example:

  • Core formation : The benzo[b][1,4]thiazine core is synthesized via cyclization of chlorinated precursors under reflux conditions (e.g., glacial acetic acid, 4–6 hours) .
  • Pyrrolidine coupling : The pyrrolidinyl group is introduced via nucleophilic substitution or Buchwald-Hartwig amination, using catalysts like Pd(OAc)₂ .
  • Optimization : Reaction parameters (temperature: 70–80°C, solvent: PEG-400, catalyst: Bleaching Earth Clay) are tuned based on TLC monitoring and yield calculations .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituents (e.g., pyrrolidine N–CH₂, sulfone O=S=O) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O) and ~1300 cm⁻¹ (S=O) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (±2 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks if single crystals are obtained .

Q. How is the compound’s purity assessed, and what impurities are commonly observed?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
  • Common impurities : Unreacted chlorinated intermediates or oxidation byproducts (e.g., sulfoxide derivatives) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Contradictions may stem from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Impurity profiles : Re-test batches after rigorous purification (e.g., column chromatography) .
  • Orthogonal assays : Validate results using enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis markers) endpoints .

Q. What computational strategies predict this compound’s binding affinity to target proteins?

  • Molecular docking : Tools like AutoDock Vina model interactions with active sites (e.g., kinase domains) .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR models : Train on analogs (e.g., derivatives) to correlate structural features (e.g., Cl position) with activity .

Q. How can metabolic stability be systematically evaluated in vitro?

  • Liver microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS .
  • CYP inhibition assays : Identify metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • Half-life (t₁/₂) calculation : Compare to reference compounds (e.g., verapamil) to rank stability .

Q. What experimental designs are optimal for SAR studies?

  • Analog synthesis : Modify the pyrrolidine (e.g., substitute with piperidine) or chloro-phenyl group (e.g., introduce electron-withdrawing substituents) .
  • Bioactivity testing : Screen analogs against target enzymes (IC₅₀) and in cell-based assays (e.g., IC₅₀ in MCF-7 cells) .
  • Statistical modeling : Use CoMFA/CoMSIA to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data?

  • Standardize solvents : Test solubility in DMSO, PBS, and ethanol under controlled pH/temperature .
  • Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew measurements .

Q. What methods reconcile conflicting cytotoxicity results in different cancer cell lines?

  • Dose-response curves : Generate full curves (e.g., 0.1–100 µM) to compare potency (EC₅₀) .
  • Mechanistic studies : Assess downstream targets (e.g., caspase-3 activation for apoptosis) to confirm mode of action .

Methodological Best Practices

Q. What purification techniques maximize yield and purity?

  • Recrystallization : Use ethanol/water mixtures for high recovery of crystalline products .
  • Flash chromatography : Optimize solvent gradients (e.g., hexane/EtOAc) for baseline separation of intermediates .

Q. How is stereochemical integrity maintained during synthesis?

  • Chiral HPLC : Monitor enantiomeric excess (>98%) using Chiralpak columns .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps .

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